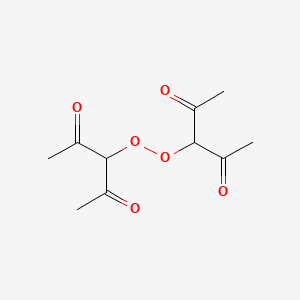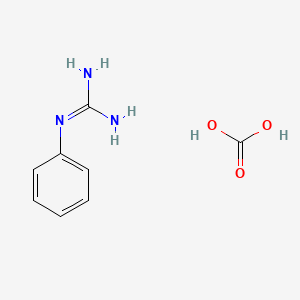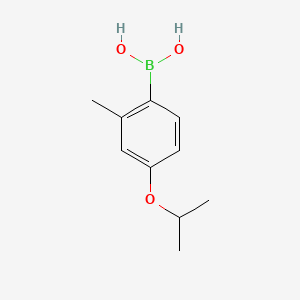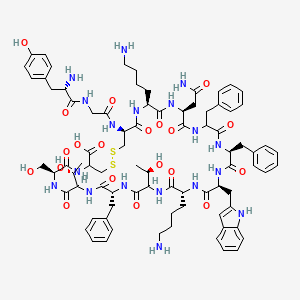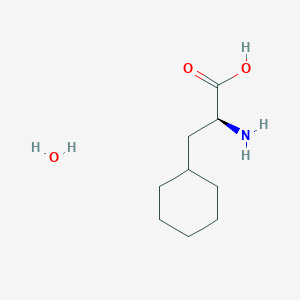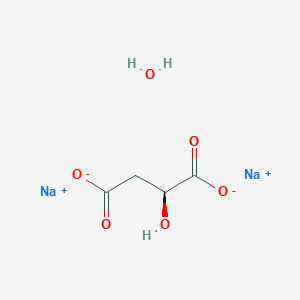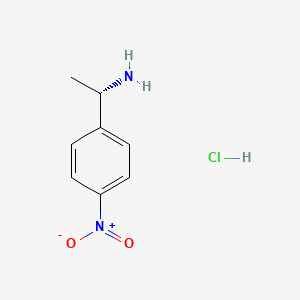
2,5-Bis(trifluormethyl)pyridin
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H3F6N and its molecular weight is 215.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Bis(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Bis(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metallierungsreaktionen
2,5-Bis(trifluormethyl)pyridin kann bei der Herstellung von (Trifluormethyl)pyridyllithium durch Metallierungsreaktionen verwendet werden. Dieser Prozess ist entscheidend für die Erzeugung reaktiver Zwischenprodukte, die in verschiedenen organischen Synthesen weiterverwendet werden können .
Synthese von Metall-organischen Gerüsten (MOFs)
Diese Verbindung dient als Baustein bei der Synthese von MOFs. MOFs sind poröse Materialien mit potenziellen Anwendungen in der Gasspeicherung, -trennung und -katalyse aufgrund ihrer hohen Oberfläche .
Entwicklung von Photokatalysatoren
Es dient als Ligand für die Herstellung von Ir(III)-Photokatalysatoren. Diese Photokatalysatoren sind unerlässlich, um photochemische Reaktionen unter Lichteinstrahlung zu treiben, was Auswirkungen auf die grüne Chemie und nachhaltige Energielösungen hat .
Agrarchemie
Trifluormethylpyridinderivate, einschließlich this compound, werden in der Agrarchemie zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Sie dienen als Schlüsselintermediate bei der Synthese verschiedener Pestizide .
Pharmazeutische Industrie
Die einzigartigen Eigenschaften und die Reaktivität von this compound bieten potenzielle Anwendungen in der Arzneimittelentwicklung. Es könnte an der Herstellung neuer Arzneimittelverbindungen mit erhöhter Wirksamkeit und Stabilität beteiligt sein.
Synthese von Methiodidsalzen
Diese Verbindung wird auch zur Synthese von Methiodidsalzen verwendet, die häufig als Zwischenprodukte in der organischen Synthese oder als ionische Flüssigkeiten mit verschiedenen industriellen Anwendungen eingesetzt werden .
Schlüsselzwischenprodukt für die Synthese
Es dient als Schlüsselzwischenprodukt für die Synthese anderer wertvoller chemischer Einheiten, wie z. B. Fluazifop, ein Herbizid zur Bekämpfung von Grasunkräutern .
Forschung zur Einarbeitung der Trifluormethylgruppe
In der wissenschaftlichen Forschung liegt der Fokus auf der Einarbeitung der Trifluormethylgruppe in verschiedene Verbindungen, um deren Eigenschaften zu verbessern, wie z. B. erhöhte Lipophilie oder metabolische Stabilität. This compound könnte aufgrund seiner strukturellen Merkmale eine Rolle in diesen Studien spielen .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests, suggesting they may affect pathways related to pest metabolism or survival .
Result of Action
It’s known that trifluoromethylpyridine derivatives have shown efficacy in the protection of crops from pests, suggesting they may have effects on pest cells or molecules .
Action Environment
Given its use in agrochemicals, it’s likely that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .
Biochemische Analyse
Biochemical Properties
2,5-Bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The compound’s trifluoromethyl groups and pyridine ring contribute to its high reactivity and ability to form stable complexes with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways .
Cellular Effects
The effects of 2,5-Bis(trifluoromethyl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, 2,5-Bis(trifluoromethyl)pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,5-Bis(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their activity, thereby affecting the metabolism of various substrates. Furthermore, 2,5-Bis(trifluoromethyl)pyridine can influence gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(trifluoromethyl)pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2,5-Bis(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2,5-Bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, 2,5-Bis(trifluoromethyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant physiological changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,5-Bis(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which may further participate in secondary biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been a subject of extensive research, particularly in the context of drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, 2,5-Bis(trifluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution and bioavailability, affecting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 2,5-Bis(trifluoromethyl)pyridine is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing 2,5-Bis(trifluoromethyl)pyridine to these compartments, thereby influencing its interaction with organelle-specific biomolecules .
Eigenschaften
IUPAC Name |
2,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVOBLWLJDHPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555999 | |
| Record name | 2,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-44-7 | |
| Record name | 2,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


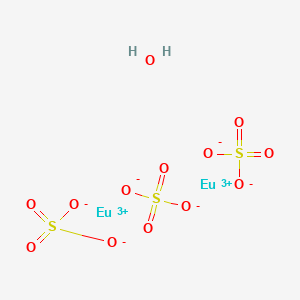
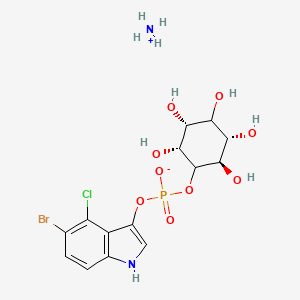

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
